molecular formula C17H11NO2S B11510469 Furan-2-yl(phenothiazin-10-yl)methanone

Furan-2-yl(phenothiazin-10-yl)methanone

Cat. No.: B11510469
M. Wt: 293.3 g/mol
InChI Key: ZXQHPVOWWAHMAQ-UHFFFAOYSA-N
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Description

Furan-2-yl(phenothiazin-10-yl)methanone is a heterocyclic methanone derivative combining a furan ring and a phenothiazine moiety linked via a carbonyl group. The phenothiazine fragment, a tricyclic system containing sulfur and nitrogen, is known for its electron-rich, planar structure, which facilitates applications in materials science (e.g., aggregation-induced emission (AIE)) and pharmacology . The furan ring, an oxygen-containing heterocycle, contributes to electronic delocalization and may enhance binding interactions in biological systems.

Properties

Molecular Formula

C17H11NO2S

Molecular Weight

293.3 g/mol

IUPAC Name

furan-2-yl(phenothiazin-10-yl)methanone

InChI

InChI=1S/C17H11NO2S/c19-17(14-8-5-11-20-14)18-12-6-1-3-9-15(12)21-16-10-4-2-7-13(16)18/h1-11H

InChI Key

ZXQHPVOWWAHMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(furan-2-carbonyl)-10H-phenothiazine typically involves the acylation of phenothiazine with furan-2-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of 10-(furan-2-carbonyl)-10H-phenothiazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(Furan-2-carbonyl)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

10-(Furan-2-carbonyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 10-(furan-2-carbonyl)-10H-phenothiazine involves its interaction with various molecular targets. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The furan ring can participate in electron transfer reactions, while the phenothiazine moiety can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Features

Phenothiazine-Based Methanones
  • Py-BP-PTZ [(4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone]: Incorporates a pyrene group instead of furan. Pyrene’s extended π-system enhances luminescence and mechanochromic behavior, enabling high-contrast polymorph-dependent emission. The phenothiazine moiety stabilizes charge-transfer states, critical for AIE activity .
Furan-Containing Methanones
  • Furan-2-yl(phenyl)methanone derivatives: These compounds (e.g., 4a, 8c) exhibit potent protein tyrosine kinase (PTK) inhibitory activity (IC50 = 2.72–13.65 μM), outperforming genistein (IC50 = 13.65 μM) .
  • (4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone (3u): The ethoxynaphthalene group increases hydrophobicity, reflected in its melting point (123–124°C) and solid-state stability .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Notable Properties
Furan-2-yl(phenothiazin-10-yl)methanone* Furan, phenothiazine, carbonyl Hypothetical AIE activity, planar structure
Furan-2-yl(phenyl)methanone (4a) Furan, phenyl, carbonyl PTK IC50 = 4.66 μM
Py-BP-PTZ Pyrene, phenothiazine, carbonyl Mechanochromic, AIE-active
3u 123–124 Furan, ethoxynaphthalene High yield (61%), IR peaks for C=O/C=C

*Predicted properties based on structural analogs.

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